molecular formula C7H8N4O B11917196 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B11917196
M. Wt: 164.16 g/mol
InChI Key: FYCTUOXOKGCNGH-UHFFFAOYSA-N
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Description

2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route begins with an electrophilic amination reaction, followed by functionalization at key positions to allow for late-stage diversification . The reaction conditions are carefully optimized to ensure safety and efficiency, particularly when scaling up for industrial production .

Industrial Production Methods: Industrial production methods for this compound often involve the use of large-scale reactors and stringent safety protocols to handle the reagents and intermediates. The process is designed to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2,5-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H8N4O/c1-4-6-7(12)9-5(2)10-11(6)3-8-4/h3H,1-2H3,(H,9,10,12)

InChI Key

FYCTUOXOKGCNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(=NN2C=N1)C

Origin of Product

United States

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